rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one
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Overview
Description
"rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one" is a chemical compound synthesized through various methods, and its properties and reactions have been a subject of study in organic chemistry.
Synthesis Analysis
The compound has been synthesized through reactions involving salicylaldehyde and 5-phenylthio-4-penten-1-ol in the presence of p-toluenesulfonic acid and trimethyl orthoformate, leading to high yields of pyrano[3,2-c][1]benzopyrans (Miyazaki, Honda, Honda, & Inoue, 2000).
Molecular Structure Analysis
The molecular structures of derivatives of this compound have been extensively studied. For instance, the structure of various 3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one derivatives has been examined through single-crystal diffractometry, revealing conformational details (Casalone, Pilati, & Binello, 1998).
Chemical Reactions and Properties
4-Phenyl-4H-pyrans, a related class, have been identified as IK(Ca) channel blockers, indicating significant biochemical activity (Urbahns, Horváth, Stasch, & Mauler, 2003). The reactions of similar compounds with nucleophilic reagents have been reported, highlighting their chemical reactivity (Shaker, 1996).
Physical Properties Analysis
While specific details on the physical properties of "rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one" are limited, studies on related compounds provide insights into their physical characteristics, such as solubility and crystalline structure.
Chemical Properties Analysis
Chemical properties, such as reactivity with various reagents and potential biological activities, have been explored. Some derivatives exhibit antibacterial and fungicidal activity, indicating their potential in pharmacological applications (Shaker, 1996).
Scientific Research Applications
Anticancer Effects and Mechanisms
Baicalein, a derivative structurally related to rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one, demonstrates potential anticancer properties, particularly against Hepatocellular Carcinoma (HCC). This compound acts on cell proliferation, metastasis, apoptosis, and autophagy, indicating its potential as a novel anticancer drug for HCC treatment (B. Bie et al., 2017).
Antioxidant Properties
Chromones and their derivatives, including rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one, have been recognized for their antioxidant properties, which are crucial for neutralizing active oxygen and free radicals. These compounds show promise in delaying or inhibiting cell impairment that leads to various diseases (Preeti Yadav et al., 2014).
Synthesis of Heterocycles
The compound 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one, related to the chemical family of rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one, is valuable for synthesizing a wide range of heterocyclic compounds. Its reactivity facilitates the creation of pyrazolo-imidazoles, spiropyrans, and more, highlighting its role in advancing heterocyclic chemistry and dye synthesis (M. A. Gomaa & H. Ali, 2020).
Medicinal and Pharmaceutical Applications
The pyranopyrimidine core, closely related to rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one, is crucial for medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Research has focused on its applicability in creating bioactive molecules, underscoring the potential of such compounds in drug development (Mehul P. Parmar et al., 2023).
Sustainable Construction Materials
In a different application area, recycled aggregate concrete (RAC) studies have explored the mechanical and durability properties of materials incorporating recycled aggregates. This research contributes to sustainable construction practices by optimizing the use of secondary raw materials in concrete production, demonstrating the environmental implications of innovative material use (Jianzhuang Xiao et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-methyl-4-phenyl-4H-pyrano[3,2-c]chromen-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-12-11-15(13-7-3-2-4-8-13)17-18(21-12)14-9-5-6-10-16(14)22-19(17)20/h2-11,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPSOFDQEUDDIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562312 |
Source
|
Record name | 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one | |
CAS RN |
15151-14-1 |
Source
|
Record name | 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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